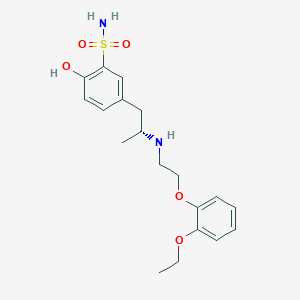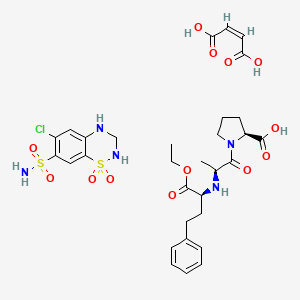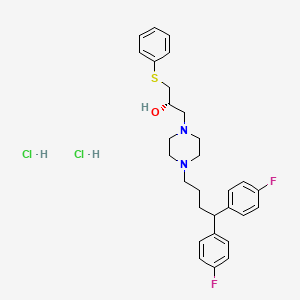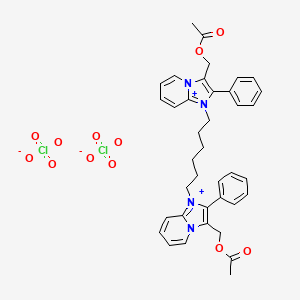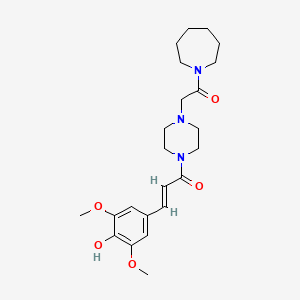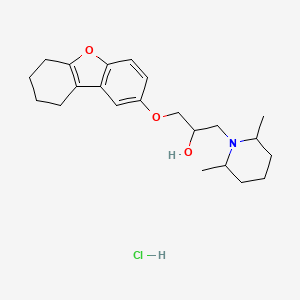
1-Piperidineethanol, 2,6-dimethyl-alpha-(((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)methyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineethanol, 2,6-dimethyl-alpha-(((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)methyl)-, hydrochloride is a complex organic compound with the molecular formula C22H32ClNO3. This compound is known for its unique structural features, which include a piperidine ring, a dibenzofuran moiety, and an ethanol group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineethanol, 2,6-dimethyl-alpha-(((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)methyl)-, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dibenzofuran Moiety: The dibenzofuran group is introduced via an etherification reaction, where the dibenzofuran derivative reacts with the piperidine intermediate.
Attachment of the Ethanol Group: The ethanol group is attached through a nucleophilic substitution reaction, where the hydroxyl group of ethanol reacts with the piperidine intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineethanol, 2,6-dimethyl-alpha-(((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Piperidineethanol, 2,6-dimethyl-alpha-(((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)methyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role in drug development for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Piperidineethanol, 2,6-dimethyl-alpha-(((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperidineethanol, 2,6-dimethyl-alpha-(((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)methyl)-, free base
- 1-Piperidineethanol, 2,6-dimethyl-alpha-(((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)methyl)-, acetate
Uniqueness
1-Piperidineethanol, 2,6-dimethyl-alpha-(((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)methyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
119952-78-2 |
|---|---|
Molecular Formula |
C22H32ClNO3 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-15-6-5-7-16(2)23(15)13-17(24)14-25-18-10-11-22-20(12-18)19-8-3-4-9-21(19)26-22;/h10-12,15-17,24H,3-9,13-14H2,1-2H3;1H |
InChI Key |
RPJMOPDZFOOMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC3=C(C=C2)OC4=C3CCCC4)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


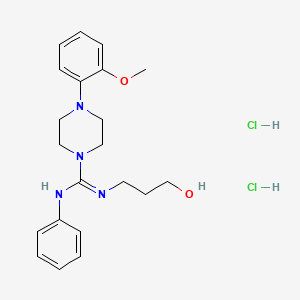
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)

